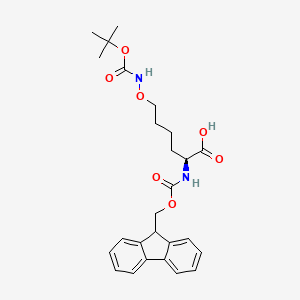

(S)-Fmoc-AAHA(Boc)-OH

Description

(S)-Fmoc-AAHA(Boc)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, enabling orthogonal deprotection strategies critical for stepwise peptide assembly . This compound is essential for synthesizing peptides requiring acid-stable side-chain protection during Fmoc-based SPPS.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]oxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O7/c1-26(2,3)35-25(32)28-34-15-9-8-14-22(23(29)30)27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCETHLIPOKDR-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-AAHA(Boc)-OH typically involves the protection of amino acids using Fmoc and Boc groups. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The reaction conditions are generally mild, and the reactions are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings. These methods allow for the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-AAHA(Boc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using specific reagents.

Amidation Reactions: Formation of amide bonds with other amino acids or peptides.

Substitution Reactions: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides and amino acid derivatives, which are essential in the synthesis of larger proteins and biologically active molecules.

Scientific Research Applications

Peptide Synthesis

(S)-Fmoc-AAHA(Boc)-OH serves as a building block in solid-phase peptide synthesis (SPPS). Its aminooxy group allows for unique chemoselective ligations, enabling the formation of peptides with specific modifications. This is particularly useful in developing peptides that require precise structural characteristics for biological activity.

Bioconjugation

The aminooxy functionality facilitates oxime bond formation with carbonyl compounds, allowing for site-specific labeling and modification of proteins and peptides. This application is crucial in creating neo-glycopeptides, which are used to study the effects of glycosylation on protein function and structure. The ability to attach various sugars to peptides opens avenues for glycosylation pattern studies.

Medicinal Chemistry

In drug development, this compound is employed to create peptide-based therapeutics. Its ability to form stable oxime bonds makes it suitable for synthesizing prodrugs that can improve bioavailability and therapeutic efficacy. Additionally, it can be utilized in the design of compounds that target specific biological pathways.

Case Studies

Case Study 1: Peptide Modification

A study demonstrated the use of this compound in synthesizing modified peptides that exhibited enhanced binding affinity to target receptors compared to unmodified counterparts. The incorporation of the aminooxy group allowed for selective modifications that improved pharmacokinetic properties.

Case Study 2: Glycoprotein Mimics

Research highlighted the synthesis of glycoprotein mimics using this compound as a scaffold. By attaching various carbohydrate moieties through oxime ligation, researchers were able to investigate the role of glycosylation in protein interactions and stability.

Mechanism of Action

The mechanism of action of (S)-Fmoc-AAHA(Boc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during synthesis. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Structural Analogues and Protecting Groups

The Boc and Fmoc groups are orthogonal, allowing sequential deprotection under basic (piperidine for Fmoc) and acidic (trifluoroacetic acid for Boc) conditions. Key structural analogues include:

Fmoc-Lys(Boc)-OH

- Structure : Lysine with ε-amine Boc-protected and α-amine Fmoc-protected.

- Applications : Used in peptide synthesis to incorporate lysine residues with orthogonal protection .

- Differentiation : Compared to (S)-Fmoc-AAHA(Boc)-OH, lysine’s longer side chain (C4 vs. AAHA’s hypothetical shorter chain) impacts peptide folding and solubility.

Fmoc-L-Dap(Aloc)-OH

- Structure: Diaminopropionic acid (Dap) with β-amine allyloxycarbonyl (Aloc)-protected.

- Applications : Aloc is cleaved via palladium-catalyzed deprotection, offering compatibility with acid-sensitive sequences .

- Differentiation : Aloc vs. Boc protection allows distinct deprotection strategies, enabling modular synthesis of complex peptides.

Fmoc-SS-Dab(3-Aloc)-OH

- Structure: Diaminobutyric acid (Dab) with stereospecific (2S,3S) configuration and γ-amine Aloc-protected.

- Applications : Stereochemistry influences peptide conformation and biological activity .

Protection Strategy

- Boc vs. Aloc/Alloc :

Solubility and Stability

- Fmoc-Lys(Boc)-OH : High solubility in DMF and dichloromethane, critical for SPPS efficiency .

- Fmoc-β-Ala-OH : Soluble in water or 1% acetic acid due to the β-alanine backbone, unlike Boc-protected analogues .

Stereochemical Considerations

- Compounds like Fmoc-SS-Dab(3-Aloc)-OH (2S,3S) highlight the importance of stereochemistry in peptide bioactivity, a factor relevant to the (S)-configuration in AAHA derivatives.

Data Table: Key Comparative Properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-Fmoc-AAHA(Boc)-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Boc protection on the side chain .

- Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, followed by reaction with the resin-bound peptide. Monitor coupling efficiency via Kaiser test .

- Washing Cycles : After each coupling/deprotection step, wash the resin with DMF, DCM, and methanol to remove excess reagents .

- Cleavage : Use TFA-based cleavage cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin and remove Boc groups .

Q. How should researchers characterize the purity and identity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed [M+H]+ peaks with theoretical values .

- NMR : Analyze ¹H/¹³C NMR spectra to verify stereochemical integrity and absence of epimerization (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Q. What solvent systems are optimal for dissolving this compound in SPPS?

- Methodological Answer :

- Primary Solvent : Use DMF or NMP for solubility during coupling. For hydrophobic sequences, add 0.1% DMSO to enhance solvation .

- Secondary Options : Test DCM:DMF (1:1) mixtures for sterically hindered residues. Avoid DCM alone due to poor solubility of Boc-protected intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity data and NMR structural analysis?

- Methodological Answer :

- Cross-Validation : Combine LC-MS to correlate retention times with mass data. Use 2D NMR (e.g., COSY, HSQC) to confirm backbone connectivity and rule out impurities .

- Stereochemical Analysis : Perform chiral HPLC or circular dichroism (CD) to detect unintended epimerization, especially at the α-carbon .

- Case Study : In SPPS of similar Boc/Fmoc-protected amino acids, discrepancies often arise from incomplete cleavage or side reactions; re-cleaving the resin and reanalyzing can resolve inconsistencies .

Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer :

- Coupling Reagents : Switch from HBTU to COMU or OxymaPure/DIC for reduced racemization and improved activation .

- Double Coupling : Repeat the coupling step with fresh reagents to ensure >99% incorporation. Monitor via ninhydrin test .

- Microwave Assistance : Use microwave SPPS at 50°C for 5 minutes to enhance diffusion in hindered environments .

Q. How to mitigate epimerization during incorporation of this compound into peptide chains?

- Methodological Answer :

- Temperature Control : Perform couplings at 0–4°C to slow racemization kinetics .

- Additives : Include 1% HOBt or 0.1 M Oxyma in the coupling mixture to suppress base-induced epimerization .

- Protection Strategy : Retain Boc on the side chain until final cleavage to minimize steric strain during backbone assembly .

Q. What analytical methods validate the stability of this compound under long-term storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and room temperature. Analyze via HPLC and MS monthly to detect hydrolysis or oxidation .

- Moisture Control : Use desiccants in storage vials; Boc groups are prone to acid-catalyzed cleavage in humid environments .

- Data Interpretation : Compare degradation rates with Arrhenius models to predict shelf life .

Data Management and Reporting

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report molar ratios (e.g., 4:4:1 for amino acid:coupling reagent:base), reaction times, and temperature .

- Supporting Information : Include HPLC chromatograms, NMR assignments, and MS spectra in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Batch Records : Log resin lot numbers, solvent purity, and reagent expiration dates to trace variability .

Q. What frameworks assist in formulating hypothesis-driven research questions using this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., peptide-drug conjugates), Intervention (e.g., incorporation of AAHA residues), Comparison (e.g., vs. unmodified peptides), and Outcome (e.g., bioavailability) .

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (e.g., novel backbone modifications), Novel, Ethical, and Relevant to therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.